オレオサイド

説明

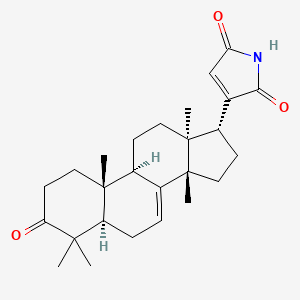

Oleoside is a secoiridoid glycoside predominantly found in the Oleaceae family, particularly in the olive tree (Olea europaea). This compound is a significant component of olive oil and olive leaves, contributing to their health benefits and characteristic bitter taste. Oleoside and its derivatives, such as oleuropein, are known for their antioxidant, anti-inflammatory, and antimicrobial properties.

科学的研究の応用

Oleoside has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other bioactive secoiridoids.

Biology: Studied for its role in plant defense mechanisms and its impact on plant metabolism.

Industry: Utilized in the production of nutraceuticals and functional foods due to its health benefits.

作用機序

Target of Action

Oleoside, a secoiridoid derived from the olive tree (Olea europaea), primarily targets inflammatory pathways . It interacts with various immune cells, including eosinophils, lymphocytes, macrophages, and neutrophils . These cells play crucial roles in the body’s immune response and inflammation.

Mode of Action

Oleoside exerts its effects by modulating the activity of these immune cells. It reduces the influx of eosinophils and lymphocytes in the airway and diminishes IL-4 secretion in the lung . Furthermore, it suppresses the infiltration of macrophages and neutrophils by blocking the induction of intercellular adhesion molecule 1 (ICAM-1), F4/80, CD68, and CD11b in airways .

Biochemical Pathways

The biosynthesis of oleoside involves several enzymes, including oleuropein β-glucosidase (OeGLU), which is engaged in the biosynthetic pathway of secoiridoids in the olive trees . Two bifunctional cytochrome P450 enzymes catalyze the oxidative C-C bond cleavage of 7-epi-loganin to produce oleoside methyl ester (OeOMES) and secoxy-loganin (OeSXS), both through a ketologanin intermediary .

Pharmacokinetics

It is known that the concentrations of oleoside and related compounds can be determined in the body

Result of Action

The action of oleoside results in a reduction of inflammation and immune response. This is evidenced by the decreased influx of immune cells into the airway and reduced secretion of pro-inflammatory cytokines . These effects suggest that oleoside may have potential therapeutic applications in conditions characterized by inflammation and immune dysregulation.

Action Environment

The action of oleoside can be influenced by various environmental factors. For instance, the production of oleoside in olive trees can be affected by the plant’s growing conditions . Furthermore, the expression of key biosynthetic genes, such as OeOMES, may be related to the domestication of olive trees . This suggests that environmental factors can influence the action, efficacy, and stability of oleoside.

生化学分析

Biochemical Properties

Oleoside plays a crucial role in biochemical reactions, particularly in the biosynthesis of secoiridoid compounds. It interacts with several enzymes, including 7-deoxy-loganic acid 7-epi-hydroxylase, 7-epi-loganic acid methyl-transferase, oleoside methyl ester synthase, and secoxyloganin synthase . These enzymes catalyze the conversion of 7-deoxyloganic acid to oleoside and its derivatives. The interactions between oleoside and these enzymes are essential for the formation of bioactive secoiridoid compounds, which contribute to the plant’s defense mechanisms and pharmacological properties.

Cellular Effects

Oleoside exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, oleoside has been shown to activate antioxidant pathways, leading to increased expression of antioxidant enzymes and reduced oxidative stress . Additionally, oleoside can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and promoting cellular health.

Molecular Mechanism

The molecular mechanism of oleoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Oleoside binds to specific receptors and enzymes, leading to the activation of antioxidant and anti-inflammatory pathways . It inhibits the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing the production of inflammatory mediators. Furthermore, oleoside can modulate gene expression by activating transcription factors that regulate the expression of antioxidant and anti-inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oleoside can change over time due to its stability, degradation, and long-term effects on cellular function. Oleoside is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its bioactivity . Long-term studies have shown that oleoside can maintain its antioxidant and anti-inflammatory effects over extended periods, contributing to sustained cellular health and function.

Dosage Effects in Animal Models

The effects of oleoside vary with different dosages in animal models. At low to moderate doses, oleoside exhibits beneficial effects, such as reduced oxidative stress, inflammation, and improved cardiovascular health . At high doses, oleoside may cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the therapeutic outcomes.

Metabolic Pathways

Oleoside is involved in several metabolic pathways, including the biosynthesis of secoiridoid compounds. It interacts with enzymes such as 7-deoxy-loganic acid 7-epi-hydroxylase, 7-epi-loganic acid methyl-transferase, oleoside methyl ester synthase, and secoxyloganin synthase . These enzymes catalyze the conversion of 7-deoxyloganic acid to oleoside and its derivatives, which are further metabolized to produce bioactive secoiridoid compounds. Oleoside also affects metabolic flux and metabolite levels, contributing to the overall metabolic balance within the cell.

Transport and Distribution

Oleoside is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be localized in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The transport and distribution of oleoside are essential for its bioactivity, as it needs to reach specific cellular targets to exert its effects. Binding proteins and transporters facilitate the movement of oleoside within the cell, ensuring its proper localization and accumulation.

Subcellular Localization

The subcellular localization of oleoside is crucial for its activity and function. Oleoside can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, oleoside may be localized in the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function. Additionally, oleoside can be targeted to the endoplasmic reticulum, where it can modulate protein folding and secretion processes.

準備方法

Synthetic Routes and Reaction Conditions: Oleoside can be synthesized through the enzymatic hydrolysis of oleuropein, a more complex secoiridoid glycoside. The process involves the use of β-glucosidase enzymes, which cleave the glycosidic bond in oleuropein, yielding oleoside and other by-products .

Industrial Production Methods: In an industrial setting, oleoside is typically extracted from olive leaves and fruits. The extraction process involves crushing the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate oleoside .

化学反応の分析

Types of Reactions: Oleoside undergoes various chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis of oleoside can yield simpler phenolic compounds such as hydroxytyrosol.

Esterification: Oleoside can form esters with various acids, contributing to its structural diversity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used for oxidation reactions.

Hydrolytic Enzymes: β-glucosidase and esterases are used for hydrolysis and esterification reactions.

Major Products:

Oleoside Aldehydes: Formed through oxidation.

Hydroxytyrosol: Produced via hydrolysis.

Various Esters: Resulting from esterification reactions.

類似化合物との比較

Oleuropein: A more complex secoiridoid glycoside with similar health benefits but a more intricate structure.

Hydroxytyrosol: A simpler phenolic compound derived from oleoside with potent antioxidant properties.

Uniqueness of Oleoside: Oleoside is unique due to its intermediate complexity, allowing it to serve as a precursor for both more complex and simpler bioactive compounds. Its diverse range of reactions and applications makes it a versatile compound in both scientific research and industrial applications .

特性

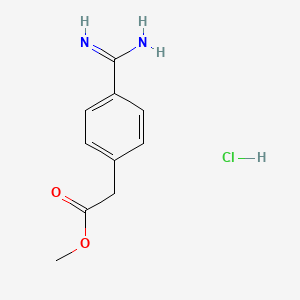

IUPAC Name |

(4S,5E,6S)-4-(carboxymethyl)-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5,7,9,11-13,15-17,20-22H,3-4H2,1H3,(H,18,19)(H,23,24)/b6-2+/t7-,9+,11+,12-,13+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMNSRMFRJNZFD-IPEIANHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319128 | |

| Record name | Oleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178600-68-5 | |

| Record name | Oleoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178600-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of Oleoside?

A1: Oleoside has the molecular formula C25H32O13 and a molecular weight of 540.51 g/mol.

Q2: How is Oleoside typically characterized using spectroscopic techniques?

A2: Researchers often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize Oleoside. [] These methods provide detailed information about the compound's structure, including the connectivity of atoms and the presence of specific functional groups. [, ] For instance, 1H NMR, 13C NMR, and COSY spectroscopy have been used to elucidate the structure of Oleoside. []

Q3: Are there different forms of Oleoside based on methylation?

A3: Yes, Oleoside exists in various methylated forms, including Oleoside 11-methyl ester and Oleoside dimethyl ester. [, , , , ] These derivatives differ in the number and position of methyl groups attached to the core Oleoside structure.

Q4: What is the biosynthetic pathway of Oleoside?

A4: Studies suggest that Oleoside biosynthesis likely proceeds from secologanin through a series of enzymatic steps involving intermediates like 8-epikingisidic acid and Oleoside 11-methyl ester. [, , ] This pathway highlights the intricate metabolic network within Oleaceae species.

Q5: In which plant species and tissues can Oleoside be found?

A5: While primarily associated with Olea europaea, Oleoside and its derivatives have also been identified in other Oleaceae species like Fraxinus excelsior, Syringa josikaea, Ligustrum lucidum, and Jasminum polyanthum. [, , , , ] Within these plants, Oleoside is distributed in various tissues, including fruits, leaves, and seeds. [, , , , ]

Q6: How does the concentration of Oleoside change during olive fruit ripening?

A6: Research indicates that Oleoside levels are influenced by the olive ripening stage. [] In some cases, Oleoside content initially increases and then decreases as the fruit matures. [, ] This suggests a complex interplay between biosynthesis, accumulation, and degradation processes throughout fruit development.

Q7: Does Oleoside exhibit antioxidant properties?

A7: Yes, Oleoside and its derivatives have demonstrated antioxidant activity in various studies. [, , , ] These findings suggest that Oleoside might contribute to the health benefits associated with olive oil consumption. [, ]

Q8: Does Oleoside play a role in the plant's defense mechanisms?

A8: Oleoside, along with other phenolic compounds in olives, is thought to contribute to the plant's defense against herbivores and pathogens. [] Upon cell disruption, Oleoside can be converted to reactive compounds like oleocanthal and oleacein, which exhibit protein-crosslinking and denaturing activities. []

Q9: How stable is Oleoside under different processing conditions?

A9: Oleoside stability can be affected by factors like pH, temperature, and exposure to light. [, ] For example, alkaline conditions used in table olive processing can lead to Oleoside degradation. [, , ] Understanding these factors is crucial for optimizing extraction and processing methods to preserve Oleoside content in olive products.

Q10: What are some areas for future research on Oleoside?

A10: Several research avenues remain unexplored regarding Oleoside, including:

Q11: What analytical techniques are used to quantify Oleoside in plant materials?

A11: High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and mass spectrometry (MS) is widely used for quantifying Oleoside and related compounds in olive fruit, leaves, and other plant matrices. [, , , , ]

Q12: Are there environmental concerns related to Oleoside extraction or production?

A12: While Oleoside itself is a natural compound, the extraction and processing of olive materials can have environmental impacts. Research is ongoing to develop sustainable practices for olive oil production and valorization of olive by-products, potentially reducing waste and maximizing the utilization of valuable compounds like Oleoside. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3/'-broMo-[1,1/'-biphenyl]-3,5-dicarbonitrile](/img/new.no-structure.jpg)

![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)